2-Thiophenecarboxamide

Overview

Description

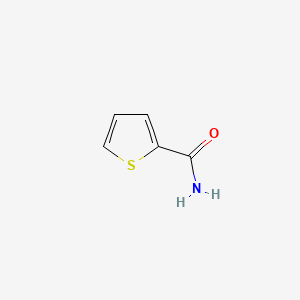

2-Thiophenecarboxamide is an organic compound with the molecular formula C5H5NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfurThe structure of this compound includes a carboxamide group attached to the thiophene ring, which influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of scalable reaction conditions and purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophenecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

2-Thiophenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of IKK-2, a kinase involved in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition leads to the suppression of inflammatory responses and has potential therapeutic applications in treating autoimmune diseases.

Comparison with Similar Compounds

Thiophene-2-carboxamide: Similar in structure but with different functional groups attached to the thiophene ring.

Thiophene-3-carboxamide: Differing in the position of the carboxamide group on the thiophene ring.

Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring, leading to different chemical properties and applications.

Uniqueness: 2-Thiophenecarboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-Thiophenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and underlying mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer activity. These compounds are designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent.

Key Findings:

- Cell Line Studies: The compound this compound showed promising results against Hep3B liver cancer cells, with IC50 values indicating effective cytotoxicity. Specifically, derivatives 2b and 2e exhibited IC50 values of 5.46 µM and 12.58 µM, respectively, demonstrating their potential as effective anticancer agents .

- Mechanism of Action: The mechanism involves disruption of tubulin dynamics, similar to CA-4, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene ring enhances binding affinity to tubulin, facilitating these interactions .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown efficacy against Mycobacterium tuberculosis (M. tuberculosis), which is crucial given the rise of drug-resistant strains.

Research Insights:

- Activity Against M. tuberculosis: Compounds such as 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide have demonstrated activity against both replicating and non-replicating forms of M. tuberculosis. This is particularly important for developing new treatments for tuberculosis .

- Mechanistic Studies: The antimicrobial action appears to involve direct inhibition of specific metabolic pathways within the bacteria, disrupting nucleotide synthesis essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of thiophene carboxamides is closely linked to their chemical structure.

Table 1: Structure-Activity Relationship Data

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2b | Thiophene with substitutions | 5.46 | Anticancer |

| 2e | Thiophene with substitutions | 12.58 | Anticancer |

| 7947882 | 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide | NA | Antimicrobial |

This table summarizes key compounds derived from thiophenecarboxamide and their respective biological activities.

Case Studies

- Anticancer Study: A comprehensive study synthesized a series of thiophene carboxamide derivatives and tested their efficacy against various cancer cell lines. The most active compounds were subjected to molecular docking studies, revealing their interaction patterns with tubulin .

- Antimicrobial Study: Research focused on the activity of thiophene carboxamides against drug-resistant M. tuberculosis strains demonstrated that certain derivatives could effectively inhibit bacterial growth in vitro .

Q & A

Q. What are the recommended methods for synthesizing 2-Thiophenecarboxamide derivatives in academic research?

Basic Synthesis Approach :

A common method involves thioamide formation using Lawesson’s reagent (a thiocarbonylating agent) with this compound as the starting material. For example, condensation reactions with benzyl bromide or naphth-2-ylmethyl bromide in the presence of NaH yield substituted thioamides. Purification typically employs flash chromatography to isolate target compounds .

Advanced Structural Modifications :

For bioactive derivatives (e.g., USP7 inhibitors), introduce functional groups like cyano or dichloropyridinyl thio via nucleophilic substitution. For instance, 4-cyano-5-[(3,5-dichloro-4-pyridinyl)thio]-N-[4-(methylsulfonyl)phenyl]-2-thiophenecarboxamide is synthesized through sequential thiolation and coupling reactions. Reaction conditions (solvents, catalysts) must be optimized to avoid side products .

Q. How should researchers handle stability and storage challenges for this compound in laboratory settings?

Basic Stability Guidelines :

The compound is stable under normal conditions but degrades in the presence of strong acids, bases, or oxidizers (e.g., sulfur oxides may form) . Store pure powder at -20°C for long-term stability, and dissolved samples at -80°C for ≤1 year. Avoid exposure to moisture and light .

Advanced Contamination Mitigation :

Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Monitor decomposition via TLC or HPLC, particularly when heating above 100°C. For hygroscopic derivatives, employ desiccants in storage containers .

Q. What analytical techniques are critical for assessing the purity and enantiomeric excess of this compound derivatives?

Basic Quality Control :

- HPLC : Quantify purity (≥99% required for pharmacological studies) using C18 columns with UV detection at 220–254 nm .

- Karl Fischer Titration : Measure residual water content (<0.2% recommended to prevent hydrolysis) .

Advanced Chiral Analysis :

- Chiral HPLC or SFC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). For example, Rivaroxaban derivatives achieve >99% enantiomeric excess via this method .

- Polarimetry : Confirm optical activity in stereospecific syntheses .

Q. How can researchers resolve contradictions in pharmacological data for this compound-based compounds?

Case Study : TRPM8 Channel Modulation

M8-B (a this compound derivative) showed variable efficacy in TRPM8 activation studies. Contradictions arise from:

- Concentration Dependency : Use 30 µM as a starting point, but validate with dose-response curves (0.1–100 µM) .

- Vehicle Effects : Control for DMSO solvent (≤0.06% v/v) to avoid artifcurrents .

- Blinding Protocols : Implement double-blind designs in vivo to reduce bias, as described in TRPM8 pain studies .

Q. What environmental precautions are necessary when disposing of this compound waste?

Basic Disposal Protocol :

- Collect solid waste in sealed containers labeled for hazardous organic compounds.

- Avoid aqueous disposal due to risks of sulfur oxide release .

Advanced Neutralization :

For acidic/basic waste streams, neutralize with carbonate buffers before incineration. Monitor effluent pH (6–8) to comply with EPA guidelines .

Q. How should pharmacokinetic studies of this compound derivatives be designed for oral administration?

Formulation Strategies :

- Hydrophilization : Enhance solubility by formulating with cyclodextrins or PEG matrices, as seen in patented solid dispersions .

- Bioavailability Testing : Use LC-MS/MS to quantify plasma concentrations in rodent models post-administration (e.g., 10 mg/kg dose) .

Advanced Metabolite Tracking :

- Radiolabeling : Incorporate ¹⁴C isotopes to trace metabolic pathways (e.g., hepatic CYP450-mediated oxidation) .

Q. What methodologies are used to study the structure-activity relationship (SAR) of this compound analogs?

Key SAR Parameters :

- Electron-Withdrawing Groups : Substituents like cyano at position 4 enhance enzyme inhibition (e.g., USP7 inhibitors) .

- Steric Effects : Bulky groups (e.g., tert-butyl) at position 5 reduce off-target interactions in receptor binding assays .

Computational Tools :

Properties

IUPAC Name |

thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENPQNAWGQXKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206849 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-89-8 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOPHENECARBOXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.